molecular formula C9H11NO B11749634 (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL

(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL

Cat. No.: B11749634
M. Wt: 149.19 g/mol
InChI Key: BYWKFVGAEAECSB-SECBINFHSA-N
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Description

(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is a chiral organic compound with significant interest in various fields of scientific research. This compound features an indane skeleton with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indanone.

    Reduction: The carbonyl group of indanone is reduced to form the corresponding alcohol.

    Amination: The hydroxyl group is then converted to an amino group through various amination reactions.

Common reagents used in these reactions include sodium borohydride for reduction and ammonia or amines for the amination step. The reaction conditions often involve mild temperatures and neutral to slightly basic pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, secondary amines, and substituted indanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for various receptors. Its structural similarity to certain neurotransmitters makes it a candidate for neurological studies.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating neurological disorders and as a precursor for drug development.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Amino-2,3-dihydro-1H-inden-5-OL: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-Aminoindane: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-Aminoindane: The amino group is positioned differently, affecting its chemical behavior.

Uniqueness

(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1R)-1-amino-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m1/s1

InChI Key

BYWKFVGAEAECSB-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)O

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)O

Origin of Product

United States

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